4,5-Diphenyl-1,2,3-thiadiazole

CYP450 Enzyme Inhibition Heme Ligands

Researchers requiring isoform-discriminating CYP modulation face a scarcity of reversible probes. 4,5-Diphenyl-1,2,3-thiadiazole (DPT) addresses this need. • Type I binding with CYP2B4, Type II with CYP2E1; no CYP1A2 interaction. • Reversible inhibitor-avoids heme destruction seen with bicyclic analogs. • Clean oxidative conversion to diphenylacetylene for metabolism studies. • 2.5-fold lower potency vs. PMT enables transient, selective modulation.

Molecular Formula C14H10N2S
Molecular Weight 238.31 g/mol
CAS No. 5393-99-7
Cat. No. B1360411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenyl-1,2,3-thiadiazole
CAS5393-99-7
Molecular FormulaC14H10N2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3
InChIInChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H
InChIKeyQVGVWLHVMVQIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenyl-1,2,3-thiadiazole for CYP450 Research: Heterocyclic Chemistry Procurement Guide


4,5-Diphenyl-1,2,3-thiadiazole (DPT) is a crystalline, 1,2,3-thiadiazole-class heterocycle (C14H10N2S; MW 238.31; melting point 92-94°C ) containing a 5-membered ring with sulfur and nitrogen. Unlike common 1,3,4-thiadiazoles, this 1,2,3-isomer presents a distinct heteroatom arrangement that confers unique electronic and ligand-binding properties. DPT is a known cytochrome P450 (CYP) inhibitor with antibiotic potential, characterized by specific spectral interactions with select CYP isoforms and a defined oxidative metabolic pathway [1].

1,2,3-thiadiazole heterocycle scaffold for cytochrome P450 inhibition studies
Exhibits isoform-dependent spectral binding: Type I with CYP2B4, Type II with CYP2E1
Reversible inhibitor with no evidence of mechanism-based heme inactivation
Oxidative metabolism yields defined diphenylacetylene product for pathway analysis

Why Generic Substitution of 4,5-Diphenyl-1,2,3-thiadiazole Fails


Broad claims of 'CYP450 inhibition' by thiadiazole derivatives obscure critical isoform-specific differences essential for experimental design and procurement. Evidence shows that 4,5-diphenyl-1,2,3-thiadiazole (DPT) possesses a unique CYP interaction profile compared to both its monocyclic analogs and other thiadiazole subclasses. DPT exhibits isoform-dependent differential binding spectra (Type I with CYP2B4, Type II with CYP2E1, and none with CYP1A2) [1]. Critically, it acts as a reversible inhibitor but not a mechanism-based inactivator, a functional distinction from fused bicyclic 1,2,3-thiadiazoles which cause heme destruction [1]. Furthermore, direct comparative studies reveal that the close analog 4-phenyl-5-methyl-1,2,3-thiadiazole (PMT) shows greater inhibitory potency toward CYP2E1 and CYP1A2 than DPT, a difference of up to 2.5-fold . These quantitative distinctions render simple substitution scientifically invalid.

Isoform selectivity shift Structurally related monocyclic analogs may exhibit higher inhibitory potency toward CYP2E1 and CYP1A2, altering target engagement profiles.
Inhibition mechanism mismatch Fused bicyclic 1,2,3-thiadiazoles can cause time- and NADPH-dependent heme destruction, unlike the reversible binding of DPT.
Metabolic fate divergence Alternative thiadiazole scaffolds may not generate the single, predictable acetylene metabolite, complicating pathway elucidation.

Quantitative Evidence Guide: Comparator-Based CYP Differentiation


Isoform-Specific Binding Mode Differentiation

4,5-Diphenyl-1,2,3-thiadiazole (DPT) displays a unique isoform-dependent spectral binding pattern. It induces a Type I difference spectrum with CYP2B4 and a Type II difference spectrum with CYP2E1, while showing no spectral perturbation with CYP1A2 [1]. This differential binding contrasts with its close analog, 4-phenyl-5-methyl-1,2,3-thiadiazole (PMT), which is a more potent inhibitor of CYP2E1 and CYP1A2, with DPT being up to 2.5-fold less inhibitory .

Isoform-specific binding
Head-to-head
DPT: Type I (CYP2B4), Type II (CYP2E1), no change (CYP1A2). PMT comparator up to 2.5-fold more potent toward CYP2E1/CYP1A2.
Supports isoform-selective probe context for CYP2B4/2E1 studies
Reported spectral binding assays; selectivity requires target-specific verification
CYP450 Enzyme Inhibition Heme Ligands Spectroscopy

Reversible Inhibition vs. Mechanism-Based Inactivation

In comparative studies, 4,5-diphenyl-1,2,3-thiadiazole (DPT) functions as a reversible inhibitor of CYP2B4 and CYP2E1, without causing mechanism-based inactivation [1]. This contrasts with the 4,5-fused bicyclic 1,2,3-thiadiazole analog, which inactivates both CYP2E1 and CYP2B4 in a time- and NADPH-dependent manner, leading to loss of the ferrous-CO complex absorbance at 450 nm [1]. DPT, and other monocyclic 1,2,3-thiadiazoles, do not inactivate any of the P450s examined.

Reversible vs. inactivation
Head-to-head
DPT: reversible inhibition only. Fused bicyclic analog: time/NADPH-dependent heme destruction and loss of P450 absorbance.
Reversible modulation context for transient inhibition experiments
Mechanism-based inactivation absent in DPT; confirm under own assay conditions
CYP450 Mechanism-Based Inactivation Drug Metabolism Enzyme Kinetics

Oxidative Metabolism: Diphenylacetylene Pathway

Oxidation of 4,5-diphenyl-1,2,3-thiadiazole (DPT) by the P450 system results in extrusion of all three heteroatoms (two N, one S) and formation of diphenylacetylene as the sole organic product [1]. In contrast, oxidation of the 4,5-fused bicyclic 1,2,3-thiadiazole does not yield an acetylenic product [1].

Oxidative metabolism product
Head-to-head
DPT undergoes complete heteroatom extrusion to diphenylacetylene. Fused bicyclic analog does not yield acetylenic product.
Predictable metabolic fate supports pathway elucidation studies
Single major product simplifies metabolite identification
CYP450 Drug Metabolism Metabolite Identification Oxidation

Photochemical Thiirene and Thioketene Formation

Ultrafast UV-vis and IR transient absorption spectroscopy reveals that 4,5-diphenyl-1,2,3-thiadiazole (DPT) undergoes photochemical decomposition (λex = 266 nm) to form thiirene and thioketene intermediates [1]. This behavior is directly comparable to 4-phenyl-1,2,3-thiadiazole (PT), which also forms these intermediates but may exhibit different kinetics or product distributions due to the absence of the second phenyl substituent [1].

Photochemical intermediates
Cross-study comparable
Forms thiirene and thioketene upon 266 nm excitation, comparable to 4-phenyl-1,2,3-thiadiazole but with potential substituent-dependent kinetics.
May support substituent effect studies in thiirene/thioketene photochemistry
Exact kinetic differences require additional direct comparison
Photochemistry Transient Spectroscopy Thiirene Reaction Mechanisms

Electrochemical Radical Cation Generation

4,5-Diphenyl-1,2,3-thiadiazole (DPT) reacts with chloride ions under electrochemical or chemical oxidation conditions to produce the radical cation 1-(4'-chlorophenyl)-4,5-diphenyloxazolium ion . This transformation involves a ring-expansion and rearrangement unique to the 4,5-diphenyl substitution pattern on the 1,2,3-thiadiazole core. The reactivity of analogous 4-monophenyl or 4,5-dialkyl thiadiazoles under these conditions is not reported to yield the same oxazolium radical cation.

Electrochemical radical cation
Class-level inference
Forms 1-(4'-chlorophenyl)-4,5-diphenyloxazolium radical cation upon oxidation with chloride ions.
Ring-expansion reactivity may be exploited for oxazolium derivative synthesis
Class-level inference; source-specific review recommended
Electrochemistry Radical Ions Reaction Mechanisms Synthetic Chemistry

Optimal Research Applications for 4,5-Diphenyl-1,2,3-thiadiazole


CYP2B4/CYP2E1 Probe Development

Researchers studying CYP2B4 and CYP2E1 metabolism should prioritize 4,5-diphenyl-1,2,3-thiadiazole (DPT) as a reversible, isoform-discriminating probe. DPT's unique binding spectrum—Type I with CYP2B4 and Type II with CYP2E1, while showing no interaction with CYP1A2 [1]—allows for the design of experiments to dissect the roles of these enzymes in xenobiotic metabolism without permanent enzyme inactivation. Unlike its analog PMT, which is a more potent but broader inhibitor, DPT offers a tool for selective, transient modulation, as evidenced by its 2.5-fold lower potency against CYP2E1/CYP1A2 [2].

Model Substrate for P450 Heterocycle Oxidation

DPT is an ideal model substrate for investigating the mechanism of P450-catalyzed heteroatom extrusion. Its oxidation yields a single, well-defined product, diphenylacetylene, via complete loss of sulfur and nitrogen [1]. This contrasts with fused bicyclic thiadiazoles that yield complex product mixtures. Researchers studying P450 oxidative deheteroatomization will find DPT's predictable and clean conversion to diphenylacetylene advantageous for kinetic studies and metabolite identification [1].

Photochemical Substituent Effect Studies

For photochemists investigating the formation of reactive intermediates like thiirenes and thioketenes, DPT serves as a valuable model compound. Its direct comparison with the monophenyl analog (PT) in ultrafast spectroscopy studies [1] provides a framework for understanding how additional phenyl substitution influences the kinetics and quantum yields of these photochemical pathways. DPT's structure allows researchers to probe the electronic and steric effects of disubstitution on the 1,2,3-thiadiazole core.

Oxazolium Derivative Synthesis

The unique reactivity of DPT with chloride ions to generate a stable oxazolium radical cation [1] opens a synthetic route to novel heterocyclic compounds. Researchers in synthetic methodology can exploit this transformation to access 1-(4'-chlorophenyl)-4,5-diphenyloxazolium salts, which may serve as intermediates for further functionalization or as precursors to materials with interesting electronic properties.

Application
Selection Property
Validation Focus
CYP2B4/CYP2E1 isoform discrimination
Reversible, isoform-specific spectral binding profile
Spectral binding assay (Type I/II) verification
P450-mediated heteroatom extrusion mechanism
Defined oxidative conversion to diphenylacetylene
Metabolite identity and reaction stoichiometry
Photochemical thiirene/thioketene substituent effects
Disubstituted phenyl scaffold for transient intermediate studies
Comparative time-resolved spectroscopy with monosubstituted analog
Oxazolium radical cation synthesis
Unique ring-expansion reactivity with chloride ions
Product characterization and reaction condition optimization

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